molecular formula C12H14N4O2 B2670146 3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide CAS No. 1105222-73-8

3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2670146
CAS No.: 1105222-73-8
M. Wt: 246.27
InChI Key: SQRSQKPZHFZFNZ-UHFFFAOYSA-N
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Description

3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies focus on the synthesis of novel compounds with pyrazole and isoxazole moieties, evaluating their biological activities, particularly as anticancer, antibacterial, and antifungal agents. For example, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities, hinting at potential therapeutic applications (Rahmouni et al., 2016). Similarly, Palkar et al. (2017) designed analogs with antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis, demonstrating the potential of such compounds in addressing bacterial infections (Palkar et al., 2017).

Structural and Functional Characterization

Research also delves into the structural characterization and functional analysis of compounds with similar frameworks. Murlykina et al. (2017) explored the application of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, revealing novel antibacterial activity profiles and highlighting the diverse chemical functionalities of these compounds (Murlykina et al., 2017).

Antitumor and Antifungal Properties

Compounds incorporating pyrazole and isoxazole groups have been evaluated for their antitumor and antifungal properties, providing a basis for the development of new therapeutic agents. For instance, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, screening them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which demonstrates the potential of these compounds in cancer research (Hassan et al., 2014).

Chemical Synthesis and Applications

The synthesis of structurally complex compounds, including those with isoxazole and pyrazole cores, is a key area of research, with applications ranging from materials science to medicinal chemistry. Martins et al. (2002) reported the synthesis of 3-methylisoxazole-5-carboxamides, highlighting methodologies that could potentially be applied to the synthesis and functionalization of the compound of interest (Martins et al., 2002).

Properties

IUPAC Name

3-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-6-10(18-15-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRSQKPZHFZFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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